Cas no 2248412-72-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate structure
2248412-72-6 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
CAS番号:2248412-72-6
MF:C19H12ClN3O4
メガワット:381.769283294678
CID:6316591
PubChem ID:165731367

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6520361
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
    • 2248412-72-6
    • インチ: 1S/C19H12ClN3O4/c1-11-10-16(21-22(11)13-8-6-12(20)7-9-13)19(26)27-23-17(24)14-4-2-3-5-15(14)18(23)25/h2-10H,1H3
    • InChIKey: XSBGACDJCDGZHM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C(C)=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=N1

計算された属性

  • せいみつぶんしりょう: 381.0516336g/mol
  • どういたいしつりょう: 381.0516336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520361-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
0.1g
$653.0 2025-03-14
Enamine
EN300-6520361-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
2.5g
$1454.0 2025-03-14
Enamine
EN300-6520361-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
0.5g
$713.0 2025-03-14
Enamine
EN300-6520361-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
10.0g
$3191.0 2025-03-14
Enamine
EN300-6520361-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
5.0g
$2152.0 2025-03-14
Enamine
EN300-6520361-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
0.05g
$624.0 2025-03-14
Enamine
EN300-6520361-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
0.25g
$683.0 2025-03-14
Enamine
EN300-6520361-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
2248412-72-6 95.0%
1.0g
$743.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 2248412-72-6) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2248412-72-6, represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative exhibits a unique structural framework that combines an isoindole core with a pyrazole moiety, further functionalized by a dioxo group and substituents such as 4-chlorophenyl and methyl. Such structural features have garnered considerable attention from the scientific community due to their ability to modulate biological pathways and interact with target proteins.

Recent advancements in medicinal chemistry have highlighted the importance of multi-hybrid scaffolds in drug discovery. The combination of an isoindole ring system, known for its presence in various bioactive natural products and pharmacologically relevant compounds, with a pyrazole unit, which is widely recognized for its role in inhibiting enzymes and receptors, creates a promising platform for therapeutic intervention. The presence of a dioxo group introduces electrophilic centers that can engage in further derivatization, enabling the design of libraries of compounds with tailored biological activities.

In the context of contemporary research, this compound has been explored for its potential as an inhibitor of enzymes involved in inflammatory pathways. Studies have demonstrated that derivatives of the pyrazole scaffold can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the production of pro-inflammatory mediators. The incorporation of the 4-chlorophenyl moiety has been shown to enhance binding affinity to target proteins, a strategy frequently employed in drug design to improve efficacy and selectivity. Furthermore, the methyl substituent at the 5-position of the pyrazole ring contributes to steric and electronic properties that fine-tune interactions with biological targets.

The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate also aligns with recent trends in developing small-molecule probes for mechanistic studies. Isoindole derivatives have been increasingly utilized as tools to investigate signaling pathways due to their ability to interact with transcription factors and other regulatory proteins. For instance, modifications at the 2-position of the isoindole ring can influence binding interactions with specific residues in protein targets, providing insights into enzyme mechanisms. The compound’s dual functionality—combining both electron-deficient and electron-rich regions—makes it a versatile scaffold for exploring structure-activity relationships (SAR).

From a synthetic perspective, the preparation of this compound exemplifies modern techniques in organic chemistry that enable the efficient construction of complex heterocycles. The synthesis involves multi-step reactions that showcase advances in catalytic methods and transition-metal-mediated transformations. For example, cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce the aromatic substituents at strategic positions within the molecule. Additionally, oxidation reactions are critical for introducing the dioxo functionality, often achieved using metal-based oxidants like manganese dioxide or catalytic systems involving ruthenium complexes.

The pharmacokinetic profile of this compound is another area of interest. Computational modeling has been instrumental in predicting how structural features influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). The presence of polar functional groups such as carboxylates enhances solubility but may also affect metabolic stability. Conversely, hydrophobic substituents like the 4-chlorophenyl group contribute to membrane permeability but must be balanced against potential off-target effects. Recent studies employing machine learning algorithms have demonstrated that incorporating ADME descriptors into virtual screening pipelines can significantly improve hit identification rates for compounds like this one.

Preclinical investigations have begun to uncover promising biological activities associated with derivatives sharing this core structure. In vitro assays have revealed inhibitory effects on kinases implicated in cancer progression, suggesting potential therapeutic applications in oncology. Furthermore, preliminary data indicate that modifications at the pyrazole ring can modulate immune responses by interacting with receptors expressed on immune cells. These findings underscore the importance of rational drug design approaches that leverage structural diversity while maintaining high fidelity to known bioactive templates.

The versatility of this compound also extends to its potential use as a building block for more complex derivatives through further functionalization. For instance, introducing additional heterocycles or altering electronic distributions via substitution patterns could yield novel analogs with enhanced potency or selectivity against specific disease-related targets. Collaborative efforts between synthetic chemists and biologists are essential for translating these chemical innovations into tangible benefits for patients worldwide.

As research progresses toward precision medicine paradigms,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 2248412-72-6) stands out as a valuable scaffold whose full potential is yet to be realized. Continued exploration through both experimental synthesis and computational modeling will undoubtedly yield insights that drive innovation across multiple disciplines within chemical biology and pharmaceutical sciences.

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